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Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyloxan-4-
yl)methanamine

Abstract

(4-Methyloxan-4-yl)methanamine is a substituted cyclic ether amine that is emerging as a
valuable building block in modern medicinal chemistry, particularly in the synthesis of novel
chemical entities for targeted protein degradation.[1] Its unique topology, combining a
hydrophilic aminomethyl group with a moderately lipophilic tetrahydropyran (oxane) core,
presents a distinct profile of physicochemical properties. Understanding these properties—
namely its basicity (pKa), lipophilicity (logP), and solubility—is paramount for researchers in
drug discovery and development. These parameters govern a molecule's behavior in biological
systems, influencing everything from formulation and absorption to membrane permeability and
target engagement. This guide provides a comprehensive analysis of the core physicochemical
properties of (4-Methyloxan-4-yl)methanamine, details robust experimental protocols for their
determination, and offers expert insights into the practical implications of these characteristics
for scientific research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.
(4-Methyloxan-4-yl)methanamine is a primary amine attached to a tetrahydropyran ring at a
guaternary carbon center.
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e IUPAC Name: (4-Methyloxan-4-yl)methanamine

e Common Synonyms: (4-Methyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-
methyltetrahydro-2H-pyran

« CAS Number: 65626-24-6[1]

e Molecular Formula: C7H1sNO[1][2]

e Molecular Weight: 129.20 g/mol [1]

Theimage you are
requesting does not exist
1]

aris no longer availahle.

i FgQUr.c:om

Structure: (Image generated for illustrative purposes)

Core Physicochemical Properties

The utility of a chemical building block in drug development is heavily dictated by its intrinsic
physicochemical properties. The following table summarizes the key experimental and
predicted values for (4-Methyloxan-4-yl)methanamine. It is crucial to note that while high-
quality predictive models exist, experimental validation remains the gold standard.
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Property

Predicted/Estimated Value

Significance in Drug
Discovery

pKa (Conjugate Acid)

~9.5-10.5

Governs the ionization state at
physiological pH (7.4),
impacting solubility, receptor
interaction, and membrane

passage.

logP (Octanol-Water)

0.3 (Predicted)[3]

Measures lipophilicity. A low
positive value suggests
balanced solubility, potentially
avoiding issues of poor
absorption or high metabolic

clearance.

Aqueous Solubility

High (Predicted)

Essential for formulation and
bioavailability.[4] High solubility
is advantageous for
developing intravenous
formulations and can improve
absorption for oral dosage

forms.[5]

Boiling Point

156.5 + 33.0 °C (Estimated)

Relevant for purification and
handling during synthesis.
Based on the structurally
similar 4-
methyltetrahydropyran-4-

amine.[6]

Density

0.932 £ 0.06 g/cm3 (Estimated)

Physical constant useful for
formulation calculations.
Based on the structurally
similar 4-
methyltetrahydropyran-4-

amine.[6]
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Expert Discussion: Interpreting the
Physicochemical Profile

As a Senior Application Scientist, my role extends beyond data presentation to providing
actionable insights. The profile of (4-Methyloxan-4-yl)methanamine is particularly interesting

for drug design.

¢ lonization State: The primary amine group is strongly basic, with an estimated pKa typical for
primary alkylamines (9-11).[7][8] This means that at physiological pH of 7.4, the molecule will
exist almost exclusively in its protonated, cationic form (R-CHzNHs*). This has profound

implications:

o High Agueous Solubility: The charged state promotes strong interactions with water,
leading to high solubility. This is a significant advantage, as poor solubility is a primary

cause of compound failure in development.[9]

o Membrane Permeability: While high water solubility is beneficial for formulation, the
charged state hinders passive diffusion across lipophilic cell membranes. This is a critical
consideration for oral bioavailability and reaching intracellular targets. The molecule would
likely rely on specific transporters or other mechanisms to enter cells.

 Lipophilicity and logD: The predicted logP of 0.3 indicates a molecule with a slight preference
for a lipophilic environment in its neutral state.[3] However, the more relevant parameter at
physiological pH is the Distribution Coefficient (logD), which accounts for ionization. Given
the high pKa, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP.
This balance of a moderately lipophilic core (the oxane ring) with a strongly hydrophilic,
charged amine makes it a versatile scaffold. It can be strategically incorporated into larger
molecules to fine-tune their overall solubility and permeability profiles.

The logical interplay between these properties is visualized below.
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Caption: Relationship between core physicochemical properties and ADME outcomes.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values must be confirmed experimentally. The following
sections provide robust, step-by-step protocols for determining the critical physicochemical
parameters of (4-Methyloxan-4-yl)methanamine.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for its accuracy and reliability in determining the
dissociation constant of ionizable groups.[7][10]

Principle: The compound, a base, is dissolved in water and titrated with a standardized strong
acid (e.g., HCI). The pH of the solution is monitored as a function of the volume of titrant added.
The pKa of the conjugate acid is the pH at which 50% of the amine has been protonated (the
half-equivalence point).[7][11]
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Caption: Workflow for pKa determination via potentiometric titration.
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Detailed Methodology:

o Sample Preparation: Accurately weigh and dissolve a sample of (4-Methyloxan-4-
yl)methanamine in deionized, CO:z-free water to create a solution of known concentration
(e.g., 0.01 M).

 Titrant Preparation: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

e Instrumentation Setup: Calibrate a high-precision pH meter using at least three standard
buffers (e.g., pH 4.01, 7.00, 10.01).

« Titration: Place the sample solution in a jacketed beaker maintained at a constant
temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding the
standardized HCI titrant in small, precise increments using an automated burette.

o Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

o Data Analysis: Plot the recorded pH values (y-axis) against the volume of HC| added (x-axis)
to generate a titration curve. The equivalence point is identified as the point of maximum
inflection. The pKa is the pH value recorded at exactly half of the volume of titrant required to
reach the equivalence point.

Determination of logP by Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-
octanol and water and remains the most definitive technique.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system
Is agitated until equilibrium is reached, after which the phases are separated. The
concentration of the compound in each phase is measured, and the logP is calculated as the
base-10 logarithm of the ratio of the concentrations.
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Caption: Workflow for logP determination using the shake-flask method.
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Detailed Methodology:

o Phase Preparation: Prepare two stock solutions: n-octanol saturated with water and water
(or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is
critical to prevent volume changes during the experiment.[13]

o Experiment Setup: Add a known amount of (4-Methyloxan-4-yl)methanamine to a vial
containing known volumes of the pre-saturated n-octanol and water phases.

o Equilibration: Seal the vial and shake it at a constant temperature for an extended period
(e.g., 24 hours) to ensure that equilibrium distribution is achieved.

e Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two
phases.

e Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration
of the compound in each aliquot using a suitable analytical technique, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV).

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.

Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility, which is the most relevant value for
predicting in-vivo dissolution.[9][14]

Principle: An excess amount of the solid compound is suspended in an agueous buffer. The
suspension is agitated until the solution is saturated and in equilibrium with the undissolved
solid. The solid is then removed, and the concentration of the dissolved compound in the clear
supernatant is quantified.

Detailed Methodology:

o Sample Preparation: Add an excess amount of solid (4-Methyloxan-4-yl)methanamine to a
vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered
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saline, pH 7.4). The excess solid should be clearly visible.

Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature
(e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[14]

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 um PVDF) or
centrifuge at high speed to pellet the undissolved solid. This step must be performed
carefully to avoid disturbing the equilibrium.

Quantification: Withdraw a precise volume of the clear supernatant and dilute it as
necessary. Quantify the concentration of the dissolved compound using a validated analytical
method such as LC-MS/MS or HPLC-UV by comparing the response to a standard curve of
known concentrations.

Result Expression: The final solubility is reported in units such as pg/mL or mM.

Spectroscopic Profile

While not strictly physicochemical properties, the spectroscopic signatures of a molecule are

vital for its identification and structural confirmation.

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aminomethyl (-CHzNH3z) protons, the methyl (-CHs) group protons, and the diastereotopic
protons of the oxane ring. The chemical shifts will be influenced by the neighboring oxygen
and nitrogen atoms.

13C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon
atoms in the molecule. The carbon attached to the nitrogen and the quaternary carbon will
have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching
vibrations for the primary amine group (typically two bands in the 3300-3500 cm~1 region)
and C-O stretching for the ether linkage (around 1050-1150 cm™1).

Mass Spectrometry (MS): Under electron ionization (EIl), the molecule will fragment in a
predictable pattern. With electrospray ionization (ESI), the spectrum will be dominated by the
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protonated molecular ion [M+H]* at an m/z corresponding to the molecular weight plus a
proton (130.12).

Conclusion

(4-Methyloxan-4-yl)methanamine possesses a well-defined set of physicochemical properties
that make it a highly valuable and versatile building block for drug discovery. Its primary amine
confers strong basicity and high aqueous solubility in its protonated state, while the substituted
oxane ring provides a stable, moderately lipophilic core. The balance between these
hydrophilic and lipophilic features, characterized by its pKa and logP, is a critical determinant of
its behavior in biological systems. The robust experimental protocols detailed herein provide a
clear path for researchers to validate these properties, ensuring data integrity and enabling
more informed decisions in the design and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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